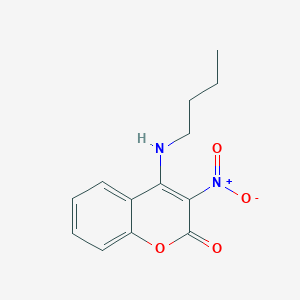

4-(butylamino)-3-nitro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

50527-27-0 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

4-(butylamino)-3-nitrochromen-2-one |

InChI |

InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |

InChI Key |

UMKVLFMFXZVPTH-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |

Canonical SMILES |

CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |

Other CAS No. |

50527-27-0 |

Origin of Product |

United States |

Pharmacological and Biological Activities of 4 Butylamino 3 Nitro 2h Chromen 2 One and Analogues

Antimicrobial Efficacy

The 4-(alkylamino)-3-nitrocoumarin scaffold has demonstrated notable antimicrobial properties, with studies indicating a broad spectrum of activity against various pathogens. The introduction of both an amino group at the C-4 position and a nitro group at the C-3 position appears to be a key determinant of its biological function.

Antibacterial Spectrum and Potency

Analogues of 4-(butylamino)-3-nitro-2H-chromen-2-one have shown significant antibacterial effects. A library of 4-(alkylamino)-3-nitrocoumarins exhibited pronounced, strain-selective activity, particularly against Gram-negative bacteria. japer.in Among the tested strains, Salmonella enteritidis was identified as one of the most susceptible, indicating the potential of these compounds in treating gastrointestinal infections. japer.in

While direct data on 4-(butylamino)-3-nitro-2H-chromen-2-one is specific, studies on the analogue 4-butylamino-chromen-2-one (B1597071) , which lacks the 3-nitro group, provide insight into the role of the 4-butylamino side chain. This compound was tested against several bacterial strains, demonstrating both bacteriostatic and bactericidal activity. ceon.rsnih.gov The results, when compared with the standard antibiotic streptomycin, underscore the antibacterial potential of this structural class. ceon.rsnih.gov

Interactive Table: Antibacterial Activity of 4-butylamino-chromen-2-one

Users can filter by bacterial strain to see the inhibition zones at different concentrations.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

| Staphylococcus aureus | 1 | 13 |

| Staphylococcus aureus | 3 | 15 |

| Staphylococcus aureus | 5 | 18 |

| Escherichia coli | 1 | 11 |

| Escherichia coli | 3 | 13 |

| Escherichia coli | 5 | 16 |

| Klebsiella pneumoniae | 1 | 10 |

| Klebsiella pneumoniae | 3 | 12 |

| Klebsiella pneumoniae | 5 | 15 |

| Streptomycin (Standard) | 1 | 19 |

| Streptomycin (Standard) | 3 | 22 |

| Streptomycin (Standard) | 5 | 25 |

Data sourced from studies on 4-butylamino-chromen-2-one. ceon.rsnih.gov

Furthermore, the broader class of 3-nitro-2H-chromene derivatives has been investigated for its antibacterial capabilities. Halogenated derivatives, in particular, displayed potent anti-staphylococcal activity against multidrug-resistant strains of S. aureus and S. epidermidis, with MIC values as low as 1–8 μg/mL. nih.gov This suggests that the 3-nitro-2H-chromene core is a valuable pharmacophore for developing new antibacterial agents. nih.gov

Antifungal Spectrum and Potency

The 4-(alkylamino)-3-nitrocoumarin series has also been recognized for its potent antifungal properties. Notably, these compounds show very low minimal inhibitory concentration (MIC) values against the significant pathogenic yeast Candida albicans. japer.in This highlights their potential as effective agents for treating fungal infections, including those caused by highly resistant strains. japer.in

The antifungal activity of the nitro-coumarin scaffold is further supported by studies on other analogues. For instance, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to inhibit both mycelial growth and conidia germination in Aspergillus species. sysrevpharm.org Its mechanism appears to involve compromising the fungal cell wall. sysrevpharm.org This compound also demonstrated an additive effect when used in combination with azole antifungal drugs like voriconazole (B182144) and itraconazole. sysrevpharm.org

Anti-Inflammatory Effects and Mechanisms

Coumarin (B35378) derivatives are widely recognized for their anti-inflammatory properties. nih.govnih.gov While specific research on the anti-inflammatory effects of 4-(butylamino)-3-nitro-2H-chromen-2-one is limited, the activities of the broader coumarin class suggest a strong potential for such effects, primarily through the modulation of key inflammatory pathways and mediators. nih.gov

Modulation of Inflammatory Mediators and Cytokine Levels

The anti-inflammatory action of coumarins is largely attributed to their ability to inhibit the production of pro-inflammatory mediators. nih.gov These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov The overproduction of these molecules is a hallmark of chronic inflammatory diseases. nih.gov

Studies on various coumarin analogues have shown that they can effectively downregulate these mediators. For example, certain 3-arylcoumarins and other natural coumarins significantly inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cells. mdpi.comnih.gov The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critical to the inflammatory response. nih.gov This regulation is frequently achieved by targeting upstream signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). nih.govmdpi.com

In Vitro and In Vivo Studies on Anti-Inflammatory Responses

In vitro models using macrophage cell lines like RAW264.7 are commonly employed to assess the anti-inflammatory potential of coumarins. In these models, compounds are evaluated for their ability to suppress the LPS-induced inflammatory cascade. mdpi.comnih.gov Successful inhibition of NO, TNF-α, and IL-6 in these cells is a strong indicator of anti-inflammatory activity. mdpi.com

In vivo studies have further substantiated these findings. In a rat model of adjuvant-induced arthritis, a condition characterized by chronic inflammation, certain coumarin derivatives demonstrated protective properties. tandfonline.com Similarly, in a mouse model of LPS-induced inflammation, a 2-phenyl-4H-chromen-4-one derivative was shown to reduce inflammation by inhibiting the TLR4/MAPK pathway. mdpi.com These studies provide a basis for the potential anti-inflammatory applications of the 4-(butylamino)-3-nitro-2H-chromen-2-one structure.

Antioxidant Properties

Many coumarin derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals and protecting against oxidative stress, which is implicated in numerous diseases. sysrevpharm.orgrsc.org

The antioxidant potential of the 4-amino-3-nitrocoumarin scaffold has been demonstrated through specific analogues. A study on 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one reported good free-radical scavenging activity in the DPPH (1,1-diphenyl-2-picryl-hydrazyl) assay, with an IC50 value of 596.7±0.3 μg/ml. ceon.rs This suggests that the compound can effectively donate a hydrogen atom to neutralize free radicals. ceon.rsnih.gov The presence of the amino group at the C-4 position and the nitro group at the C-3 position are believed to contribute to this activity.

The broader classes of 4-aminocoumarins and non-phenolic aminocoumarins have also been shown to possess significant antioxidant properties. rsc.orgrsc.org Their mechanism may involve the formation of highly reactive hydroxycinnamic acid-type compounds that facilitate hydrogen atom transfer. rsc.org Various studies utilizing DPPH, nitric oxide, and hydrogen peroxide radical scavenging methods have confirmed the ability of diverse coumarin structures to mitigate oxidative damage. japer.innih.gov The anti-inflammatory and antioxidant activities of coumarins are often linked, as the reduction of oxidative stress can dampen the inflammatory response. tandfonline.com

Free Radical Scavenging Capabilities

The antioxidant potential of coumarin derivatives is a widely studied area, with many compounds demonstrating the ability to neutralize harmful free radicals. While direct studies on 4-(butylamino)-3-nitro-2H-chromen-2-one are limited, research on analogous structures provides significant insight into the free-radical scavenging capabilities of the 4-amino-3-nitrocoumarin core.

One study investigated the in vitro antioxidant activity of a related compound, 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pr.ac.rs The compound demonstrated a notable ability to scavenge free radicals, with a reported half-maximal inhibitory concentration (IC50) of 596.7±0.3 μg/ml. pr.ac.rs Although this activity is less potent than the ascorbic acid standard (IC50 = 3.0±0.1 μg/ml), it confirms that the 4-amino-3-nitrocoumarin scaffold possesses inherent antioxidant properties. pr.ac.rs This activity is often attributed to the ability of such compounds to donate a hydrogen atom, thereby stabilizing the free radical. rsc.org The presence of the nitro group and the amino substituent at the C3 and C4 positions, respectively, appears to play a role in this chemical reactivity. rsc.org

Cellular Protection Studies against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous pathological conditions. Antioxidants can provide cellular protection by mitigating the damage caused by ROS.

While specific cellular protection studies for 4-(butylamino)-3-nitro-2H-chromen-2-one were not identified in the reviewed literature, the demonstrated free-radical scavenging activity of its analogues suggests a potential protective role. pr.ac.rs Compounds that can neutralize free radicals like DPPH may also counteract ROS within a biological system, thus protecting cells from oxidative damage. The antioxidant activity of non-phenolic aminocoumarins has been linked to their ability to form reactive hydroxycinnamic acid-type compounds under aerobic conditions, which are potent hydrogen atom donors. rsc.org This mechanism could underlie the potential of 4-(butylamino)-3-nitro-2H-chromen-2-one and related compounds to protect cells from oxidative stress, though direct experimental verification is required.

Neuromodulatory and Anxiolytic-Like Actions

Several coumarin derivatives have been explored for their effects on the central nervous system (CNS), with some exhibiting promising neuromodulatory and anxiolytic properties.

Effects on Central Nervous System (CNS) Models

The anxiolytic-like potential of 4-(alkylamino)-3-nitrocoumarins has been evaluated in various in vivo models using mice. nih.gov A study specifically investigating 4-(sec-butylamino)-3-nitro-2H-chromen-2-one, an isomer of the target compound, demonstrated significant anxiolytic-like effects in a battery of behavioral tests, including the light/dark test, open-field test, and horizontal wire test. nih.gov

Depending on the dose administered (25, 50, and 100 mg/kg), the compound displayed noteworthy anxiolytic activity. nih.gov Crucially, at the lowest effective dose, 4-(sec-butylamino)-3-nitro-2H-chromen-2-one was identified as a "true anxiolytic" because it produced its effects without inducing sedation, a common side effect of many anxiolytic drugs. nih.gov This suggests that the 3-nitrocoumarin (B1224882) core is a promising scaffold for the development of new anti-anxiety agents. nih.gov

Table 1: Anxiolytic-Like Effects of 4-(sec-butylamino)-3-nitro-2H-chromen-2-one in CNS Models

| Test Model | Dose (mg/kg) | Observed Effect | Sedative Effect | Citation |

|---|---|---|---|---|

| Light/Dark Test | 25 | Anxiolytic-like | No | nih.gov |

| Open-Field Test | 25 | Anxiolytic-like | No | nih.gov |

| Horizontal Wire Test | 25 | Anxiolytic-like | No | nih.gov |

Exploration of Neuroreceptor Interactions (e.g., GABA A receptor, MAO)

The mechanisms underlying the neuromodulatory effects of coumarins often involve interaction with key neuroreceptors.

GABA A Receptor: The γ-aminobutyric acid type A (GABA A) receptor is a major inhibitory neurotransmitter receptor in the CNS and a primary target for anxiolytic drugs like benzodiazepines. nih.govelifesciences.org Some studies suggest that coumarin derivatives may exert their effects by modulating GABA A receptors. researchgate.net Specifically, certain prenylated coumarins have been shown to act as positive modulators at a binding site distinct from the benzodiazepine (B76468) site. researchgate.net While it has been proposed that the anxiolytic effects of some coumarins may be due to binding with the GABA A receptor, specific binding studies for 4-(butylamino)-3-nitro-2H-chromen-2-one or its close analogues on this receptor are not yet available in the literature. researchgate.net

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets for drugs treating depression and neurodegenerative diseases. scienceopen.comnih.gov The coumarin scaffold has proven to be an excellent starting point for the development of potent and selective MAO inhibitors. scienceopen.com Numerous studies have shown that different substitution patterns on the coumarin ring yield compounds with high affinity for MAO, particularly MAO-B. nih.govnih.gov For instance, series of 3-arylcoumarins and other derivatives have been identified as highly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range. nih.govnih.gov Although the broader class of coumarins shows significant promise as MAO inhibitors, specific inhibitory data for 4-(butylamino)-3-nitro-2H-chromen-2-one against MAO-A or MAO-B has not been reported.

Enzyme Inhibitory Activities

Beyond neuroreceptors, coumarin derivatives are known to inhibit a variety of other enzymes, which contributes to their diverse pharmacological profiles.

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a validated target for antibiotics. nih.gov The aminocoumarins are a well-established class of antibiotics that inhibit DNA gyrase. nih.govnih.gov These compounds, which include novobiocin (B609625) and clorobiocin, act by binding to the GyrB subunit of the enzyme. nih.govnih.gov This binding action competitively inhibits the ATPase activity of GyrB, preventing the hydrolysis of ATP that is necessary for the enzyme's function. nih.gov

The core chemical structure of these inhibitors is a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety. nih.govnih.gov Given that 4-(butylamino)-3-nitro-2H-chromen-2-one is an aminocoumarin derivative (possessing a substituted amino group at an alternative position), it belongs to the class of compounds known to target DNA gyrase. While direct inhibition assays on this specific compound have not been detailed in the available literature, its structural class suggests it may possess DNA gyrase inhibitory activity. The antimicrobial effects previously reported for the 4-(alkylamino)-3-nitrocoumarin library against various pathogens further support the potential for this mechanism of action. researchgate.net

Acetylcholinesterase (AChE) Inhibition

Coumarins, a broad class of naturally occurring and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including the inhibition of acetylcholinesterase (AChE). primescholars.com AChE is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. primescholars.com The coumarin scaffold has proven to be an ideal foundation for developing AChE inhibitors. primescholars.comscienceopen.com

Research into various coumarin derivatives has demonstrated their potential as AChE inhibitors. For instance, a series of 7-(benzyloxy)-4-substituted-2H-chromen-2-one derivatives were synthesized and evaluated for their ability to inhibit AChE. primescholars.com Furthermore, coumarin-triazole hybrids have been developed as multi-targeted drug ligands, showing inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov One particular hybrid, 10b , which is based on an 8-acetylcoumarin core, exhibited significant inhibition of AChE with an IC50 value of 2.57 µM. nih.gov

The introduction of different substituents on the coumarin ring plays a crucial role in modulating the inhibitory activity. Studies have shown that the nature and length of the substituent at position 7 of the coumarin scaffold can affect specificity and selectivity. scienceopen.com Moreover, phenyl substitution at different positions has a unique effect on MAO inhibitory activity and selectivity, with 3-phenyl substitution in coumarin derivatives significantly enhancing MAO-B inhibition. scienceopen.com

In the quest for more potent and selective inhibitors, novel compounds have been designed and synthesized. For example, a series of compounds were developed by conjugating a benzylpiperidine/benzylpiperazine moiety with a biologically active heterocyclic derivative, showing good AChE inhibitory activity. mdpi.com Additionally, furo[3,2-c]coumarins have been investigated, with one derivative, 3d , displaying an IC50 of 4.1 μM against human AChE. mdpi.com

While specific data on the direct AChE inhibitory activity of 4-(butylamino)-3-nitro-2H-chromen-2-one is not extensively detailed in the provided results, the broader research on coumarin derivatives strongly supports the potential of this class of compounds as AChE inhibitors. The varied substitutions on the coumarin framework allow for the fine-tuning of inhibitory potency and selectivity, making them a promising area for the development of new therapeutics for neurodegenerative diseases. primescholars.comnih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

The coumarin scaffold is a promising basis for the development of monoamine oxidase (MAO) inhibitors, which are important for treating neurological disorders like Parkinson's and Alzheimer's disease. nih.govnih.govfrontiersin.org Both naturally occurring and synthetic coumarin derivatives have demonstrated significant MAO inhibitory activity, particularly selective inhibition of MAO-B. nih.govnih.gov

The position and nature of substituents on the coumarin ring are critical for MAO inhibitory activity and selectivity. scienceopen.com For instance, 3-phenylcoumarin (B1362560) derivatives are known to be potent and selective MAO-B inhibitors. nih.govfrontiersin.org The introduction of a substituent at the C3 position of the coumarin scaffold has been shown to inhibit MAO activity. scienceopen.com Specifically, a 3-phenyl substitution tends to enhance MAO-B inhibition. scienceopen.com

Several studies have explored the structure-activity relationships of coumarin derivatives as MAO inhibitors. For example, 3-(4'-Methoxyphenyl)-6-nitrocoumarin was identified as a highly potent MAO-B inhibitor with an IC50 value of 3 nM. nih.gov In another study, a series of coumarin-chalcone hybrids were synthesized, with compound ChC4 showing the strongest in vitro activity against MAO-B, with an IC50 of 0.76 µM. mdpi.com

The presence of a nitro group can also influence activity. For instance, 5-Nitro-2-(4-methoxyphenyl)benzofuran, a compound with a related structure, was found to be a selective and reversible MAO-B inhibitor with an IC50 of 140 nM. nih.gov This suggests that the nitro-substitution on the coumarin ring system could contribute to the inhibitory potential.

While direct studies on 4-(butylamino)-3-nitro-2H-chromen-2-one as a MAO inhibitor are not explicitly detailed, the extensive research on related nitrocoumarins and 3-substituted coumarins provides a strong rationale for its potential activity. The combination of the nitro group and the butylamino substituent at the 4-position on the 2H-chromen-2-one core suggests that it could be a candidate for MAO inhibition, likely with selectivity towards MAO-B.

Other Relevant Enzyme Targets (e.g., DNA-PK, α-Glucosidase, α-Amylase)

Beyond their well-documented effects on cholinesterases and monoamine oxidases, coumarin derivatives have been investigated for their inhibitory potential against a range of other enzymes.

In the context of DNA repair, certain coumarin analogues have been explored as inhibitors of DNA-dependent protein kinase (DNA-PK). While specific data on 4-(butylamino)-3-nitro-2H-chromen-2-one is not available, the broader class of chromenones has been a subject of interest in this area.

Regarding metabolic enzymes, coumarins have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism. Nineteen newly synthesized biscoumarins were evaluated for their in vitro inhibitory activity against α-glucosidases. researchgate.net This suggests that the coumarin scaffold can be a valuable starting point for the development of inhibitors for these enzymes.

Furthermore, coumarin-triazole hybrids have been investigated as inhibitors of β-secretase (BACE-1), another key enzyme in the pathology of Alzheimer's disease. nih.gov The hybrid 10b , derived from an 8-acetylcoumarin core, was found to inhibit BACE-1 with an IC50 value of 10.65 μM. nih.gov This highlights the versatility of the coumarin structure in targeting multiple enzymes relevant to neurodegenerative diseases.

While direct inhibitory data for 4-(butylamino)-3-nitro-2H-chromen-2-one against DNA-PK, α-glucosidase, and α-amylase is not provided in the search results, the documented activity of other coumarin derivatives against these and other enzymes underscores the broad biological potential of this class of compounds.

Antileishmanial and Antiviral Potential

The coumarin scaffold has demonstrated significant potential in the development of both antileishmanial and antiviral agents. dntb.gov.uaresearchgate.net

Studies on Parasitic Targets (e.g., Leishmania amazonensis, L. tropica)

Coumarin derivatives, both natural and synthetic, have shown promising activity against various species of Leishmania. nih.gov For instance, the natural coumarin (-) mammea A/BB, isolated from Calophyllum brasiliense, exhibited significant in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov It demonstrated IC50 values of 3.0 µg/ml and 0.88 µg/ml, respectively, and induced considerable ultrastructural changes in the parasites. nih.gov

Synthetic coumarins have also been investigated for their leishmanicidal properties. A study on synthetic coumarin compounds (C1-C5) revealed that 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4 ) was as active as Amphotericin B against the amastigote form of L. amazonensis and also showed activity against L. infantum chagasi. nih.gov Notably, this compound displayed a high selectivity index, suggesting a lower toxicity to mammalian cells. nih.gov

While there is no specific data on the antileishmanial activity of 4-(butylamino)-3-nitro-2H-chromen-2-one, the established efficacy of other nitrocoumarins and substituted coumarins against Leishmania species suggests that this compound could also possess antileishmanial properties. nih.govresearchgate.net The presence of the nitro group, in particular, has been associated with the biological activity of these compounds. nih.gov

Evaluation against Viral Replication (e.g., HSV-1, Chikungunya, Mayaro, Zika)

Coumarin derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. nih.gov

Herpes Simplex Virus-1 (HSV-1): Several coumarin derivatives have demonstrated anti-HSV-1 activity. nih.govnih.gov For example, the natural sesquiterpene coumarin kellerin was found to inhibit the replication of HSV-1 with an EC50 of 38 µg/mL. nih.gov Other coumarins, such as imperatorin (B1671801) and phellopterin, have also shown potent anti-HSV-1 activity. nih.gov While specific data for 4-(butylamino)-3-nitro-2H-chromen-2-one is not available, the general anti-herpetic action of coumarins suggests a potential avenue for investigation. nih.gov

Chikungunya Virus (CHIKV): The coumarin scaffold has been identified as a key component in compounds with anti-CHIKV activity. mdpi.com Nitrogen heterocyclic-coumarin hybrids have shown potential in inhibiting the virus. mdpi.com Specifically, coumarin-guanosine conjugates have been synthesized and found to inhibit CHIKV in Vero cells with significant potency. nih.gov The presence of a coumarin moiety was deemed essential for this antiviral activity. nih.gov Furthermore, chlorinated biscoumarins have demonstrated potent in vitro antiviral efficacy against CHIKV, likely acting at a post-entry step to inhibit viral RNA replication. nih.gov

Mayaro Virus (MAYV): Although direct studies on 4-(butylamino)-3-nitro-2H-chromen-2-one against MAYV are lacking, research has identified other compounds, such as flavonoids and proanthocyanidins, that exhibit anti-MAYV activity. mdpi.comresearchgate.netnih.govnih.gov This indicates that a variety of chemical scaffolds can be effective against this virus, and the potential of coumarin derivatives warrants exploration.

Zika Virus (ZIKV): The search for effective anti-ZIKV agents has led to the investigation of various compound classes, including natural products. nih.gov Recently, coumarin-imidazopyridine hybrids and their zinc complexes have been synthesized and shown to exhibit potent antiviral activity against ZIKV, with some compounds interfering with both viral entry and replication. nih.gov This highlights the potential of coumarin-based compounds in the development of therapeutics for ZIKV infection.

Structure Activity Relationship Sar Studies of 4 Butylamino 3 Nitro 2h Chromen 2 One Derivatives

Influence of Butylamino and Nitro Substituents on Biological Profiles

The substituents at the C3 and C4 positions of the chromen-2-one (coumarin) ring are critical determinants of biological activity. The 4-amino group and the 3-nitro group in the subject compound are known to significantly modulate its effects.

The 4-amino group is a key feature in many biologically active coumarins. Its presence, along with the enamine carbon, enhances the chemical reactivity of the molecule. rsc.org 4-Aminocoumarins serve as versatile scaffolds in the synthesis of various heterocyclic compounds with applications as anticancer, antibacterial, and anti-inflammatory agents. rsc.orgsci-hub.se The nature of the substituent on the amino group at the C4 position is crucial. The butylamino group in 4-(butylamino)-3-nitro-2H-chromen-2-one contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets.

The 3-nitro group is a strong electron-withdrawing group that profoundly impacts the electronic properties of the chromenone ring. nih.govresearchgate.net This electronic influence can favor interactions with nucleophilic sites within biological macromolecules, such as enzymes. researchgate.net The nitro group itself can act as a pharmacophore, and its reduction within cells can produce reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can lead to cytotoxic effects. nih.govresearchgate.net This property is often harnessed in the design of antimicrobial and anticancer agents. nih.govresearchgate.net Many 3-nitro-2H-chromenes have demonstrated significant antitumor activity across a broad range of cancer cell lines. researchgate.net For instance, studies on various 3-nitro-2H-chromene derivatives have shown marked cytotoxicity against leukaemia, lung carcinoma, and ovarian cancer cells. researchgate.net

Impact of Chromenone Core Modifications (e.g., position 3, 4, 6, 7, 8 substitutions)

Modifications to the chromenone core at various positions provide a powerful means to fine-tune the biological activity of the resulting derivatives.

Position 3: The C3 position is highly reactive in 4-aminocoumarins due to its nucleophilic character. sci-hub.se Substitution at this position is a common strategy for creating derivatives with diverse activities. For example, the introduction of a 3-(4-aminophenyl) group has led to the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research. nih.gov The presence of the nitro group at C3 in the title compound is a key modification that imparts significant cytotoxic potential. researchgate.net

Position 4: The amino substituent at C4 is a cornerstone of the activity for this class of compounds. Synthesizing derivatives by reacting 4-hydroxycoumarin (B602359) with various amines is a common strategy. orientjchem.orgresearchgate.net The nature of the alkyl or aryl group attached to the nitrogen at this position can significantly alter the compound's potency and selectivity.

Position 6: Substitutions at the C6 position have been explored to modulate activity. For instance, introducing a 6-bromo substituent in 8-ethoxy-3-nitro-2H-chromene resulted in a compound with high cytotoxic effects. researchgate.net In other studies, linking a triazole ring to the C6 position of the coumarin (B35378) nucleus has produced compounds with potent inhibitory activity against carbonic anhydrases associated with tumorigenesis. nih.gov The synthesis of these compounds often begins with 6-nitro-2H-chromen-2-one, which is then reduced to 6-amino-2H-chromen-2-one for further modification. nih.gov

Position 7: The C7 position is another common site for modification. Studies have shown that substitutions at this position can influence antibacterial activity. globalresearchonline.net

Position 8: The presence of an ethoxy group at C8, in combination with a 3-nitro group, has been found in potent cytotoxic compounds. researchgate.net Additionally, hydroxyl groups at C8 have been noted to sometimes enhance scavenging effects against reactive oxygen species. nih.gov

The table below summarizes the impact of various substitutions on the chromenone core based on findings from related compounds.

| Position | Substituent Type | Resulting Biological Activity | Reference |

| 3 | Nitro Group | Antitumor, Cytotoxic | researchgate.net |

| 3 | Phenyl Group | MAO-B Inhibition | utupub.fi |

| 4 | Amines (general) | Antibacterial, Anticancer, Anti-inflammatory | rsc.orgsci-hub.se |

| 6 | Bromo Group | Enhanced Cytotoxicity | researchgate.net |

| 6 | Triazole Linkage | Carbonic Anhydrase Inhibition | nih.gov |

| 7 | Various | Modulated Antibacterial Activity | globalresearchonline.net |

| 8 | Ethoxy Group | Enhanced Cytotoxicity | researchgate.net |

| 8 | Hydroxyl Group | Reactive Oxygen Species Scavenging | nih.gov |

Conformational Effects on Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. In derivatives of 4-(butylamino)-3-nitro-2H-chromen-2-one, several conformational factors can influence activity.

The flexibility of the N-butyl chain at position 4 allows it to adopt various conformations. This flexibility can be crucial for fitting into the binding pocket of a target protein. Studies on structurally related molecules have shown that intramolecular hydrogen bonding can occur between an amino group and a nearby nitro group. mdpi.com In the case of 4-(butylamino)-3-nitro-2H-chromen-2-one, a hydrogen bond could potentially form between the amine proton (N-H) and an oxygen atom of the 3-nitro group. This interaction would restrict the conformation, holding the butylamino and nitro groups in a relatively coplanar arrangement, which could be a key factor for biological recognition. mdpi.com

Furthermore, X-ray diffraction studies of related 3-nitro-2H-chromene derivatives have provided insights into their stereochemistry. For example, in certain chromane (B1220400) structures derived from nitrochromenes, the nitro group and other substituents at C2 have been observed in specific spatial arrangements (e.g., trans-diaxial), with the pyran ring adopting a distorted half-chair conformation. mdpi.com Such defined spatial arrangements are essential for precise interactions with receptor sites.

Electronic and Steric Factors in Biological Recognition

The biological activity of 4-(butylamino)-3-nitro-2H-chromen-2-one derivatives is governed by a combination of electronic and steric factors that facilitate recognition at a molecular level.

Steric Factors: Steric hindrance, or the spatial arrangement of atoms, plays a crucial role in how the molecule fits into a biological target. The size and shape of the butylamino group can either facilitate or hinder binding. While its flexibility can be an advantage, a bulky substituent may also prevent the molecule from accessing a sterically constrained active site. In studies of related nitrochromenes, steric repulsions between bulky groups have been shown to prevent certain reactions from occurring, highlighting the importance of steric considerations in molecular design. mdpi.com

The following table presents data on the cytotoxic activity of several 3-nitro-2H-chromene derivatives, illustrating the structure-activity relationships discussed.

Computational Chemistry and Molecular Modeling

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding energetics and the key residues involved in the interaction.

Molecular docking simulations can predict how 4-(butylamino)-3-nitro-2H-chromen-2-one might bind to a specific protein target. The output of a docking study includes the binding pose, which is the three-dimensional orientation of the ligand within the protein's active site, and a scoring function that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

While specific docking studies on 4-(butylamino)-3-nitro-2H-chromen-2-one are not extensively documented, research on analogous coumarin (B35378) derivatives demonstrates the utility of this approach. For instance, docking studies on various coumarin derivatives against different protein targets have shown a range of binding affinities, highlighting the influence of substituents on the coumarin scaffold. nih.govmdpi.com In a study involving 4H-chromone derivatives, docking scores ranged from -7.8 to -10.16 kcal/mol, indicating strong potential for binding to the Bcr-Abl oncogene. biointerfaceresearch.com Another study on coumarin derivatives targeting SARS-CoV-2 proteins reported docking scores from -6.01 to -9.00 kcal/mol. nih.gov These findings suggest that 4-(butylamino)-3-nitro-2H-chromen-2-one would likely exhibit significant binding affinity to relevant biological targets.

Table 1: Predicted Binding Affinities of Related Coumarin Derivatives against Various Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4H-Chromone Derivatives | Bcr-Abl Oncogene | -7.8 to -10.16 | biointerfaceresearch.com |

| Coumarin Derivatives | SARS-CoV-2 Main Protease | -6.01 to -7.30 | nih.gov |

| Coumarin Derivatives | SARS-CoV-2 Methyltransferase | -7.97 to -9.00 | nih.gov |

| Coumarin Derivatives | SARS-CoV-2 Endoribonuclease | -6.80 to -8.42 | nih.gov |

This table is illustrative and compiled from studies on related compounds.

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for the stability of the ligand-protein complex.

For coumarin derivatives, studies have shown that the oxygen and nitrogen atoms within the scaffold often form hydrogen bonds with polar amino acid residues in the active site of proteins. nih.gov For example, in the docking of coumarin derivatives with the SARS-CoV-2 methyltransferase, hydrogen bonding with residues such as Gln, Glu, and Thr was observed. nih.gov The butylamino and nitro groups of 4-(butylamino)-3-nitro-2H-chromen-2-one would be expected to play a significant role in forming such interactions. The nitro group, being a strong electron-withdrawing group, can participate in electrostatic and hydrogen bonding interactions, while the butylamino group can act as a hydrogen bond donor and participate in hydrophobic interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. pmf.unsa.baijert.org These calculations provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. researchgate.netfrontiersin.org

The electronic structure of a molecule is described by its molecular orbitals. The most important of these for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. pmf.unsa.baresearchgate.net

For coumarin derivatives, DFT calculations have been used to determine their FMO energies and HOMO-LUMO gaps. thenucleuspak.org.pkmjcce.org.mk The presence of the electron-withdrawing nitro group and the electron-donating butylamino group in 4-(butylamino)-3-nitro-2H-chromen-2-one would significantly influence its electronic properties. The nitro group is expected to lower both the HOMO and LUMO energy levels, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted coumarin. asrjetsjournal.org

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Coumarin Derivatives from DFT Studies

| Coumarin Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin (B602359) | - | - | - | pmf.unsa.ba |

| Coumarin with Nitro Group | - | - | 3.933 | asrjetsjournal.org |

| 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one | - | - | - | thenucleuspak.org.pk |

This table presents illustrative data from studies on related compounds to demonstrate the application of FMO analysis.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is proportional to the HOMO-LUMO gap. pmf.unsa.ba

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity (ω): A measure of the ability of a species to accept electrons. pmf.unsa.ba

Studies on various coumarin derivatives have utilized these descriptors to predict their relative reactivity. pmf.unsa.baasrjetsjournal.org For instance, a coumarin derivative with a nitro group was found to be the most electrophilic among the studied compounds, which is consistent with the electron-withdrawing nature of the nitro group. asrjetsjournal.org Therefore, 4-(butylamino)-3-nitro-2H-chromen-2-one is predicted to have a significant electrophilic character.

Table 3: Calculated Reactivity Descriptors for Representative Coumarin Derivatives

| Compound | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|---|

| Coumarin Derivative 1 | - | - | 3.23 | pmf.unsa.ba |

| Coumarin Derivative 2 | - | - | 3.99 | pmf.unsa.ba |

| Coumarin Derivative 3 | - | - | 3.98 | pmf.unsa.ba |

This table is illustrative and based on data from studies on analogous compounds.

In Silico Pharmacokinetic Assessments

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. jchr.org These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

For 4-(butylamino)-3-nitro-2H-chromen-2-one, various online tools and software packages can predict its ADME properties. Key parameters include:

Oral Bioavailability: The fraction of an administered dose that reaches the systemic circulation. Predictions are often based on Lipinski's Rule of Five.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. mdpi.com

Gastrointestinal (GI) Absorption: The extent to which a compound is absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Prediction of whether a compound is likely to inhibit major CYP enzymes, which can lead to drug-drug interactions.

Studies on other coumarin derivatives have shown that they generally possess favorable ADME properties, with good predictions for oral bioavailability and GI absorption. jchr.orgmdpi.com The specific substituents on the coumarin ring, such as the butylamino and nitro groups, will influence the lipophilicity and other physicochemical properties that determine the ADME profile of 4-(butylamino)-3-nitro-2H-chromen-2-one.

Table 4: Predicted ADME Properties for a Series of Coumarin Derivatives

| Compound | Predicted BBB Permeability | Predicted GI Absorption | Lipinski's Rule of Five Compliance | Reference |

|---|---|---|---|---|

| Coumarin Derivative Series (6a-u) | Favorable | Good | Yes | mdpi.com |

This table provides an overview of typical in silico ADME predictions for coumarin derivatives based on published studies.

Molecular Dynamics Simulations for Ligand-Target Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed understanding of how a ligand, such as 4-(butylamino)-3-nitro-2H-chromen-2-one, interacts with its biological target at an atomic level. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

While specific MD simulation studies on 4-(butylamino)-3-nitro-2H-chromen-2-one are not extensively documented in publicly available literature, the methodology for such an investigation would follow established protocols for similar coumarin derivatives. A typical MD simulation would involve placing the ligand in the binding site of a target protein, solvating the system with water molecules, and adding ions to neutralize the system. The simulation would then be run for a specific duration, often in the nanosecond to microsecond range, to observe the dynamics of the system.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of 4-(butylamino)-3-nitro-2H-chromen-2-one with a Putative Protein Target

| Parameter | Value/Setting | Description |

| Software | GROMACS, AMBER, NAMD | Commonly used software packages for MD simulations. |

| Force Field | CHARMM36, AMBERff14SB | A set of parameters to describe the potential energy of the system. |

| Ligand Parametrization | CGenFF, Antechamber | Tools to generate force field parameters for the ligand. |

| Solvent Model | TIP3P, SPC/E | Water models to solvate the system. |

| Ensemble | NPT (Isothermal-isobaric) | Constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe ligand-target dynamics. |

| Analysis | RMSD, RMSF, Hydrogen Bonds | Metrics to analyze the stability and interactions of the complex. |

This table represents a hypothetical setup for an MD simulation and is based on common practices in the field.

The results from such simulations would be crucial in validating docking studies and providing a more dynamic picture of the binding event, which is essential for rational drug design and optimization of lead compounds.

Statistical and Chemoinformatic Approaches to SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Chemoinformatic and statistical methods are employed to build quantitative structure-activity relationship (QSAR) models, which correlate variations in the chemical structure with changes in biological activity.

For 4-(butylamino)-3-nitro-2H-chromen-2-one, a QSAR study would involve a dataset of related coumarin derivatives with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would then be used to develop a mathematical model that links the descriptors to the biological activity. Such models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

Studies on related 4-aminocoumarin (B1268506) derivatives have utilized topological indices and physicochemical properties to predict their biological activities. bjbms.orgnih.gov For instance, descriptors such as molecular weight, logP (lipophilicity), and various connectivity indices have been shown to be important for the activity of coumarin derivatives. bjbms.org

Table 2: Common Molecular Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic information about the molecular composition. |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | 3D properties of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties calculated from quantum mechanics. |

| Physicochemical | LogP, Molar refractivity | Properties related to the compound's behavior in biological systems. |

This table lists descriptors commonly employed in QSAR studies of coumarin derivatives and would be relevant for analyzing 4-(butylamino)-3-nitro-2H-chromen-2-one.

By applying these chemoinformatic approaches to 4-(butylamino)-3-nitro-2H-chromen-2-one and its analogues, researchers can gain valuable insights into the structural requirements for its biological activity, guiding the design of more potent and selective derivatives.

Applications in Advanced Research Tools and Probes

Development of Fluorescent Probes for Bioimaging

Fluorescent probes are indispensable for visualizing and understanding complex biological processes in real-time and with high spatial resolution. Coumarin-based dyes are particularly well-suited for bioimaging due to their excellent cell permeability, high quantum yields, and the ease with which their photophysical properties can be tuned through chemical modification. nih.govresearchgate.netbohrium.comnih.gov The push-pull system in 4-(butylamino)-3-nitro-2H-chromen-2-one is central to its function as a fluorogenic core, where changes in its fluorescence signal can be correlated with specific biological events or environments. researchgate.netbohrium.com

The ability to selectively target and image specific subcellular compartments is crucial for dissecting cellular function. The design of organelle-specific probes often relies on modulating the molecule's lipophilicity and charge. The butylamino group in 4-(butylamino)-3-nitro-2H-chromen-2-one imparts significant lipophilicity, which facilitates membrane crossing and accumulation in lipid-rich environments like the endoplasmic reticulum and mitochondria.

Research into related coumarin (B35378) structures has demonstrated that modifications to the core scaffold can direct their localization. For instance, studies on deep-red emitting coumarins, known as COUPY dyes, have shown that substitutions at positions 3 and 4, combined with other structural changes, can lead to highly specific accumulation in mitochondria. nih.gov While the introduction of a cyano group at position 3 was found to diminish brightness, the strategic placement of electron-withdrawing groups is a key design principle. nih.gov Therefore, the 3-nitro group in the target compound is critical for its spectral properties and, in conjunction with the 4-butylamino group, influences its interaction with and specificity for organelles like mitochondria. nih.gov

The sensitivity of the ICT process in push-pull coumarins to the local microenvironment makes them exceptional candidates for biosensors. The fluorescence output, including intensity and wavelength, can change in response to various analytes and physical parameters.

Environmental Polarity: The most prominent feature of 4-(butylamino)-3-nitro-2H-chromen-2-one and related push-pull dyes is their solvatochromism—a change in absorption or emission color with solvent polarity. researchgate.netnih.govrsc.org In nonpolar environments, the dye typically exhibits blue-shifted fluorescence, while increasing solvent polarity leads to a significant red-shift (bathochromic shift) of the emission spectrum. This is due to the stabilization of the more polar excited state by polar solvent molecules. This property allows the compound to be used as a probe to map the polarity of different cellular microenvironments, such as the hydrophobic interior of a lipid droplet versus the more aqueous cytoplasm. researchgate.netresearchgate.net

Table 1: Representative Solvatochromic Properties of a Push-Pull Chromophore This table illustrates the typical solvatochromic effect observed in push-pull dyes, demonstrating the shift in emission wavelength with changing solvent polarity. Data is representative for this class of compounds.

| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λem, nm) |

|---|---|---|

| Hexane | 31.0 | 450 |

| Toluene | 33.9 | 475 |

| Dichloromethane | 40.7 | 510 |

| Acetone | 42.2 | 525 |

| Acetonitrile | 45.6 | 535 |

| Methanol | 55.4 | 550 |

Metal Ions: Coumarin derivatives are widely used in the design of chemosensors for biologically important metal ions. nih.govresearchgate.net Probes for ions like copper (Cu²⁺) and iron (Fe³⁺) are often designed by incorporating a specific binding site (receptor) that chelates the metal ion. mdpi.comrsc.org Upon binding, the photophysical properties of the coumarin fluorophore are altered, typically through mechanisms like photoinduced electron transfer (PET) or interruption of the ICT process, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). mdpi.comrsc.org The amino group at the C4 position can serve as, or be easily modified into, a suitable binding site for metal ions.

pH Sensing: The fluorescence of aminocoumarins can be sensitive to pH changes. Protonation of the amino group can alter the efficiency of the ICT process, leading to a change in fluorescence intensity or wavelength. This allows for the development of probes that can report on the pH of acidic organelles like lysosomes. rsc.org

Exploration in Optoelectronics and Sensing Technologies

The same electronic properties that make 4-(butylamino)-3-nitro-2H-chromen-2-one a good fluorescent probe also make it a candidate for use in optoelectronic materials and devices. The field of molecular electronics seeks to use individual molecules or molecular assemblies as components in electronic circuits, and push-pull systems are of significant interest.

Computational studies, such as those using Density Functional Theory (DFT), on related coumarin derivatives have been performed to investigate their potential in optoelectronics. researchgate.netmdpi.comunica.it These studies analyze key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which relates to the electronic excitation energy), and exciton (B1674681) binding energies. mdpi.comscispace.com

The push-pull structure of 4-(butylamino)-3-nitro-2H-chromen-2-one results in a relatively small HOMO-LUMO gap, making it easier to excite electronically. The significant difference in charge distribution between the ground and excited states leads to a large molecular dipole moment and high values for nonlinear optical (NLO) properties, such as hyperpolarizability. nih.gov These characteristics are prerequisites for materials used in applications like optical data storage, signal processing, and organic light-emitting diodes (OLEDs). The ability to tune these electronic properties by modifying the donor (amino) and acceptor (nitro) groups is a key area of research for creating next-generation organic electronic materials. researchgate.netmdpi.com

Table 2: Calculated Electronic Properties of Representative Coumarin Derivatives This table shows examples of how substitutions affect the calculated electronic properties of the coumarin core, which is crucial for optoelectronic applications. Data is derived from representative computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Unsubstituted Coumarin | -6.75 | -1.80 | 4.95 |

| 7-Aminocoumarin | -5.60 | -1.55 | 4.05 |

| 3-Nitrocoumarin (B1224882) | -7.50 | -3.10 | 4.40 |

| Representative Push-Pull Coumarin | -5.85 | -2.90 | 2.95 |

Future Perspectives and Research Directions

Untapped Biological Activities and Therapeutic Potential for 4-(butylamino)-3-nitro-2H-chromen-2-one Analogues

The core 2H-chromen-2-one structure is renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. tsijournals.comfrontiersin.org Analogues of 4-(butylamino)-3-nitro-2H-chromen-2-one are being investigated for a range of therapeutic applications, with preliminary studies indicating significant potential in several key areas.

Derivatives of the broader coumarin (B35378) class have shown promise as antiviral agents, with some compounds demonstrating activity against HIV by inhibiting various stages of the viral replication cycle. nih.govmdpi.com For instance, certain coumarin derivatives have been identified as inhibitors of HIV-1 protease and reverse transcriptase. mdpi.com This opens up an avenue for exploring the antiviral capabilities of 4-(butylamino)-3-nitro-2H-chromen-2-one analogues.

Furthermore, the chromone (B188151) scaffold, an isomer of coumarin, has been associated with a variety of biological effects, including anticancer and antimicrobial activities. tsijournals.com The structural similarities suggest that 4-(butylamino)-3-nitro-2H-chromen-2-one derivatives could also exhibit such properties. Research into related 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones has revealed antimalarial activity, indicating another potential therapeutic area for investigation. researchgate.net

The inhibition of platelet aggregation is another area of interest. Certain coumarin derivatives have been shown to inhibit ADP-induced platelet activation, a key process in blood clotting. mdpi.com This suggests a potential role for 4-(butylamino)-3-nitro-2H-chromen-2-one analogues in the development of novel antiplatelet agents.

Recent studies have also explored the potential of coumarin derivatives in managing post-prandial hyperglycemia by dually inhibiting α-glucosidase and α-amylase. nih.gov This indicates a possible application for these compounds in the development of treatments for diabetes. The diverse biological activities of the coumarin and chromone families are summarized in the table below.

Reported Biological Activities of Coumarin and Chromone Derivatives

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Antiviral (including anti-HIV) | Infectious Diseases | nih.govmdpi.com |

| Anticancer | Oncology | tsijournals.com |

| Antimicrobial | Infectious Diseases | tsijournals.com |

| Anti-inflammatory | Inflammatory Disorders | chemmethod.com |

| Antioxidant | Various | chemmethod.com |

| Antimalarial | Infectious Diseases | researchgate.net |

| Antiplatelet | Cardiovascular Diseases | mdpi.com |

| α-Glucosidase and α-Amylase Inhibition | Diabetes | nih.gov |

Novel Synthetic Strategies for Enhanced Analogues

The synthesis of 4-(butylamino)-3-nitro-2H-chromen-2-one and its analogues typically involves the reaction of a 4-chloro-3-nitrocoumarin (B1585357) with a primary amine, such as butylamine. researchgate.net Researchers are continuously exploring novel synthetic strategies to improve yields, create greater structural diversity, and enhance the efficiency of these reactions.

Several established methods for synthesizing the core coumarin ring system exist, including the Pechmann condensation, Knoevenagel condensation, Claisen rearrangement, Baylis-Hillman reaction, and Wittig reaction. chemmethod.com These foundational methods can be adapted and optimized for the synthesis of precursors to 4-(butylamino)-3-nitro-2H-chromen-2-one.

More recent innovations in synthetic methodology focus on developing more efficient and environmentally friendly processes. For example, the use of catalysts such as potassium-titanium-oxalate under ultrasonic irradiation has been shown to accelerate the synthesis of chromenes. frontiersin.org Microwave-assisted synthesis is another approach that can significantly reduce reaction times and improve yields. tsijournals.com

The synthesis of substituted coumarin derivatives often involves multi-step procedures. For instance, the preparation of 3-acetyl-4-hydroxycoumarin, a versatile intermediate, can be achieved through the acetylation of 4-hydroxycoumarin (B602359). mdpi.com This intermediate can then be further modified to introduce different functional groups. The reaction of 3-nitro-2H-chromenes with azomethine ylides represents a sophisticated approach to constructing complex chromeno[3,4-c]pyrrolidine scaffolds. mdpi.com

A common strategy for creating analogues of 4-(butylamino)-3-nitro-2H-chromen-2-one involves the nucleophilic substitution of 4-chloro-3-nitro-2H-chromen-2-one with various amines. asianpubs.org This allows for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships. The table below outlines some of the key synthetic reactions used in the preparation of coumarin derivatives.

Key Synthetic Reactions for Coumarin Derivatives

| Reaction Type | Description | References |

|---|---|---|

| Pechmann Condensation | Reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. | chemmethod.com |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene (B1212753) compound. | chemmethod.com |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) by a nucleophile (e.g., an amine). | asianpubs.org |

| Cyclization Reactions | Formation of the heterocyclic coumarin ring from an acyclic precursor. | tsijournals.com |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds. | frontiersin.org |

Advanced Computational Approaches for Rational Design and Optimization

The integration of computational methods has revolutionized the field of drug discovery, offering powerful tools for the rational design and optimization of novel therapeutic agents. nih.gov These approaches are particularly valuable for exploring the vast chemical space of 4-(butylamino)-3-nitro-2H-chromen-2-one analogues and identifying candidates with improved potency and selectivity.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net This allows researchers to virtually screen large libraries of compounds and prioritize those with the highest likelihood of biological activity. For example, docking studies have been used to identify coumarin derivatives as potential inhibitors of enzymes involved in neurological diseases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that relates the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying the structural features that are important for activity, QSAR models can guide the design of more potent analogues.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, offering insights into the stability of the complex and the conformational changes that occur upon binding. nih.gov This information can be used to refine the design of inhibitors and improve their binding characteristics.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This "pharmacophore" can then be used to search virtual libraries for new compounds that fit the model, leading to the discovery of novel scaffolds with the desired therapeutic effect. The table below summarizes some of the key computational techniques used in drug design.

Computational Techniques in Drug Design

| Technique | Application | References |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes and affinities. | researchgate.net |

| QSAR | Relating chemical structure to biological activity. | mdpi.com |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of biomolecular systems. | nih.gov |

| Pharmacophore Modeling | Identifying the essential features for biological activity. | nih.gov |

| Virtual Screening | Computationally screening large compound libraries. | mdpi.com |

Integration with High-Throughput Screening Methodologies for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a specific biological target. nih.govnih.gov The integration of HTS with the synthesis and computational design of 4-(butylamino)-3-nitro-2H-chromen-2-one analogues can significantly accelerate the identification of promising lead compounds.

The development of robust and miniaturized assays is crucial for successful HTS campaigns. nih.gov These assays need to be sensitive, reliable, and adaptable to automation. Advances in fluorescence-based detection methods and liquid handling technologies have made it possible to screen hundreds of thousands of compounds per day. nih.gov

HTS can be used to screen libraries of 4-(butylamino)-3-nitro-2H-chromen-2-one analogues against a wide range of biological targets, including enzymes, receptors, and whole cells. nih.gov The data generated from these screens can then be used to identify "hits"—compounds that exhibit the desired biological activity.

Following primary HTS, hit compounds are typically subjected to further validation and optimization. This involves a combination of medicinal chemistry, to synthesize more potent and selective analogues, and further biological testing to confirm their mechanism of action. The use of information-rich cell-based assays in HTS is also becoming more common, providing more physiologically relevant data early in the drug discovery process. nih.gov The synergy between HTS and other drug discovery technologies is essential for navigating the complexities of bringing a new drug to market. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.